23-(Dipyrrometheneboron difluoride)-24-norcholesterol
Overview
Description
23-(Dipyrrometheneboron difluoride)-24-norcholesterol is a compound where cholesterol is tagged with a fluorescent boron-dipyrromethene (BODIPY) group. This tagging allows for the visualization and monitoring of cholesterol within biological systems. The compound is particularly useful in studying cholesterol uptake, distribution, and efflux in cells due to its fluorescent properties, which enable researchers to track its movement and localization using fluorescence microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 23-(Dipyrrometheneboron difluoride)-24-norcholesterol typically involves the conjugation of cholesterol with a BODIPY fluorophore. One common method is the esterification of cholesterol with a BODIPY carboxylic acid derivative. This reaction often requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using automated systems to ensure consistency and purity. The process would likely include steps for purification, such as column chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 23-(Dipyrrometheneboron difluoride)-24-norcholesterol primarily undergoes reactions typical of both its cholesterol and BODIPY components. These include:
Oxidation: The cholesterol moiety can be oxidized to form oxysterols.
Substitution: The BODIPY group can participate in substitution reactions, particularly at the boron center.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used under mild conditions.
Substitution: Reagents like halogens or nucleophiles can be used to modify the BODIPY group.
Major Products:
Oxidation: Oxysterols and other oxidized derivatives.
Substitution: Modified this compound with different functional groups attached to the BODIPY moiety.
Scientific Research Applications
23-(Dipyrrometheneboron difluoride)-24-norcholesterol has a wide range of applications in scientific research:
Chemistry: Used as a probe to study lipid interactions and membrane dynamics.
Biology: Helps in visualizing cholesterol distribution in cells and tissues.
Medicine: Assists in understanding cholesterol metabolism and its role in diseases such as atherosclerosis.
Industry: Utilized in the development of diagnostic tools and assays for cholesterol-related studies
Mechanism of Action
23-(Dipyrrometheneboron difluoride)-24-norcholesterol exerts its effects by integrating into cellular membranes, mimicking the behavior of natural cholesterol. The BODIPY tag allows for the fluorescent tracking of the compound, providing insights into cholesterol transport and localization. The compound interacts with cholesterol-binding proteins and pathways involved in cholesterol homeostasis, such as the ATP-binding cassette transporter A1 (ABCA1) pathway .
Comparison with Similar Compounds
Nile Red-Cholesterol: Another fluorescent cholesterol analog used for lipid staining.
Dehydroergosterol: A naturally fluorescent sterol used in similar applications.
Uniqueness: 23-(Dipyrrometheneboron difluoride)-24-norcholesterol is unique due to its strong fluorescence and photostability, making it a superior probe for long-term imaging studies. Unlike Nile Red-cholesterol, which has limitations in spectral properties, this compound provides clearer and more distinct visualization of cholesterol in biological systems .
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51BF2N2O/c1-21(8-10-29-33-22(2)18-24(4)40(33)37(38,39)41-25(5)19-23(3)34(29)41)30-12-13-31-28-11-9-26-20-27(42)14-16-35(26,6)32(28)15-17-36(30,31)7/h9,18-19,21,27-28,30-32,42H,8,10-17,20H2,1-7H3/t21-,27+,28+,30-,31+,32+,35+,36-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFWELDLDWZNRO-ZVEUZXBYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCC(C)C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)C)C)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CC[C@@H](C)[C@H]4CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5CC=C7[C@@]6(CC[C@@H](C7)O)C)C)C)C)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51BF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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